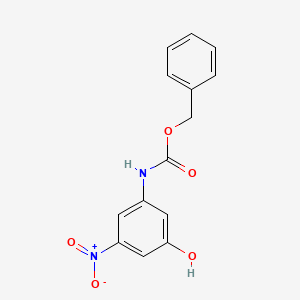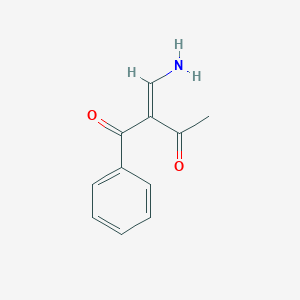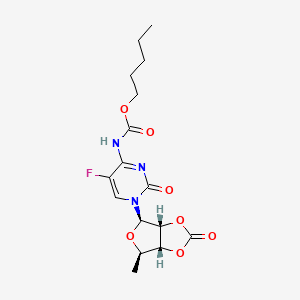
1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate
Overview
Description
1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is a compound known for its unique fluorescent properties. It is widely used as a fluorescent probe in various scientific research applications, particularly in the study of protein folding and conformational changes. The compound is characterized by its ability to bind to hydrophobic regions of proteins, making it a valuable tool in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate typically involves the condensation of aniline with 1-naphthalenesulfonic acid in the presence of sulfuric acid. The reaction mixture is then subjected to vacuum distillation to purify the product. The resulting compound is further reacted with magnesium salts to form the magnesium salt monohydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The final product is often purified using recrystallization techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:
Protein Folding Studies: The compound is used to study the folding and unfolding pathways of proteins by monitoring changes in fluorescence.
Conformational Changes: It helps in detecting conformational changes in proteins and other biomolecules.
Membrane Studies: The compound is used to study the properties of cell and micelle membranes.
Surfactant Research: It serves as a fluorescent probe for estimating the critical micelle concentration (CMC) of surfactants.
Mechanism of Action
The mechanism of action of 1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate involves its binding to hydrophobic regions of proteins. This binding induces a change in the compound’s fluorescent properties, which can be measured to study various biochemical processes. The compound interacts with nonpolar sites on proteins, leading to an increase in fluorescence intensity and a shift in the emission wavelength.
Comparison with Similar Compounds
Similar Compounds
8-Anilino-1-naphthalenesulfonic acid: This compound is similar in structure but does not contain the magnesium salt.
1-Anilinonaphthalene-8-sulfonic acid: Another similar compound used for similar applications but with different fluorescent properties.
Uniqueness
1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is unique due to its enhanced fluorescent properties when compared to its analogs. The presence of the magnesium salt enhances its binding affinity to hydrophobic regions, making it more sensitive and effective as a fluorescent probe.
Properties
IUPAC Name |
magnesium;8-anilinonaphthalene-1-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H13NO3S.Mg.H2O/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h2*1-11,17H,(H,18,19,20);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANPIUXAXTAFX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26MgN2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8034337.png)
![N-cyclopropyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034348.png)


![N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034359.png)
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate](/img/structure/B8034371.png)
![4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034374.png)
![1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate](/img/structure/B8034379.png)






